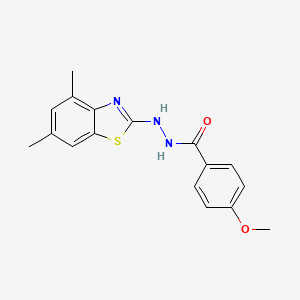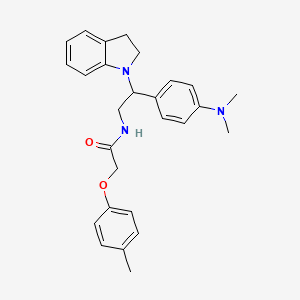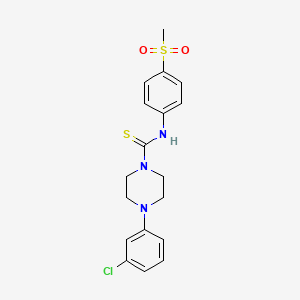
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide, also known as CTOP, is a synthetic compound that has been widely used in scientific research. CTOP belongs to the class of opioid receptor antagonists and is known to selectively block the mu-opioid receptor.
Scientific Research Applications
Coordination Chemistry and Structural Characterization
- Singh et al. (2010) explored the coordination properties and structural characterization of Ni(II) and Mn(II) complexes with NNS tridentate ligands, providing insights into their distorted octahedral geometry and potential applications in materials science and catalysis (Singh et al., 2010).
Anticancer Applications
- Zhang et al. (2005) identified a series of apoptosis inducers, including chlorothiophenyl derivatives, showcasing their potential as anticancer agents through high-throughput screening assays, specifically highlighting their activity against breast and colorectal cancer cell lines (Zhang et al., 2005).
Chemical Synthesis and Molecular Structure
- Al‐Refai et al. (2016) detailed the synthesis, spectroscopic characterization, and X-ray structure analysis of a chlorothiophenyl derivative, providing a foundation for further chemical modifications and applications in drug design and development (Al‐Refai et al., 2016).
Novel Synthetic Approaches
- Mamedov et al. (2016) discussed a novel acid-catalyzed rearrangement for the synthesis of di- and mono-oxalamides, contributing to the advancement of synthetic methodologies in organic chemistry (Mamedov et al., 2016).
Insecticidal Activity
- Bakhite et al. (2014) synthesized pyridine derivatives and assessed their toxicity against the cowpea aphid, indicating potential applications in agricultural pest management (Bakhite et al., 2014).
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-21-10(11-4-5-12(15)22-11)8-17-13(19)14(20)18-9-3-2-6-16-7-9/h2-7,10H,8H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUCRMAIRMZIGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
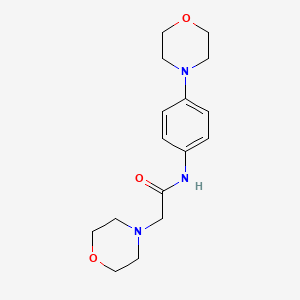
![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)
![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)
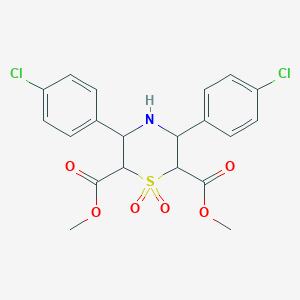


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
